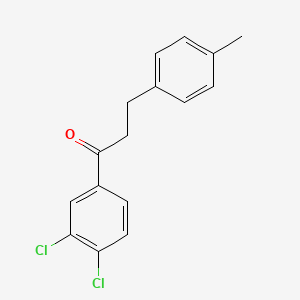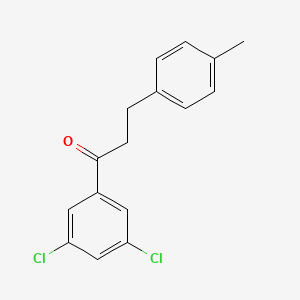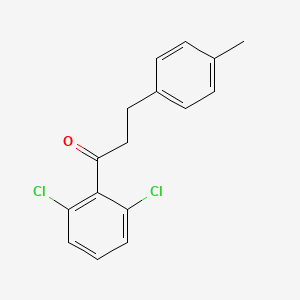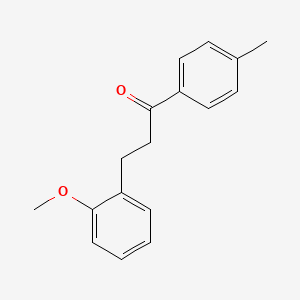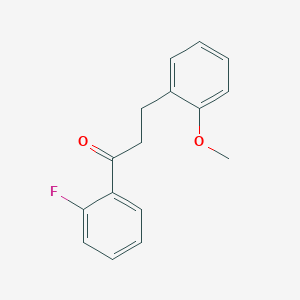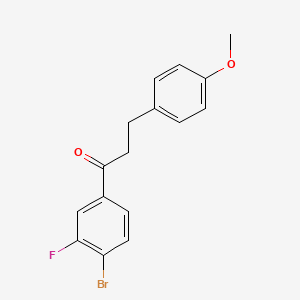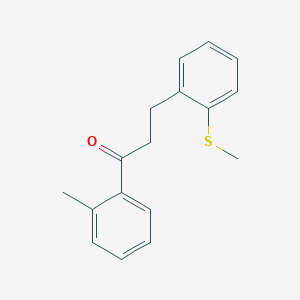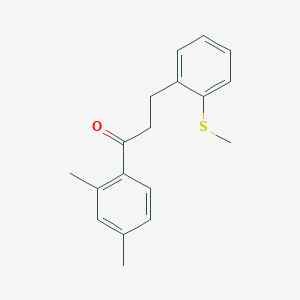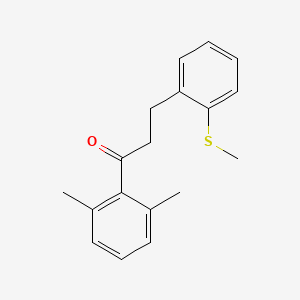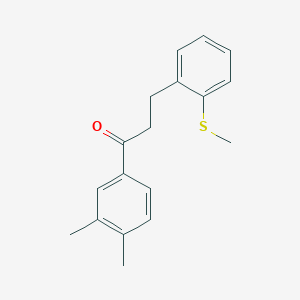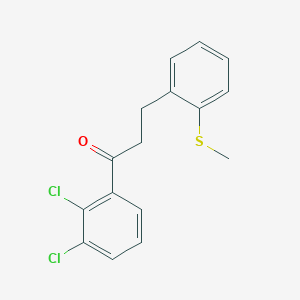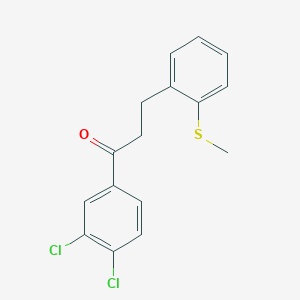
3-(2,5-Dimethylphenyl)-2'-methylpropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2,5-Dimethylphenyl)-2’-methylpropiophenone” is a complex organic molecule. Based on its name, it likely contains a propiophenone group, which is a functional group consisting of a ketone attached to a phenyl group and a methyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as “N-2,5-Dimethylphenylthioureido Acid Derivatives” have been synthesized for antimicrobial research .Aplicaciones Científicas De Investigación
1. Palladium-Catalyzed Arylation
Palladium-catalyzed reactions involving compounds related to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone have been studied for their unique multi-arylation capabilities. These reactions involve successive C-C and C-H bond cleavages, leading to the formation of complex organic structures (Wakui et al., 2004).
2. Photochemistry and Photorelease Studies
Research has focused on the photorelease properties of related compounds, such as 2,5-dimethylphenacyl chloride, which undergoes specific transformations under light exposure. This has implications for understanding the behavior of similar chemical structures under photolytic conditions (Pelliccioli et al., 2001).
3. Rhodium-Mediated C–C Bond Activation
Studies have been conducted on the reaction of 2-(2′,6′-dimethylphenylazo)-4-methylphenol with rhodium, leading to the elimination or migration of alkyl groups. This research offers insights into the mechanisms of C–C bond activation in compounds related to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone (Baksi et al., 2007).
4. Protective Groups in Organic Synthesis
2,5-Dimethylphenacyl esters, similar to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone, have been used as photoremovable protecting groups for carboxylic acids. Their efficiency in chemical synthesis demonstrates the utility of such compounds in preparative organic chemistry (Zabadal et al., 2001).
5. Electrochemical Studies
Research into the electrochemical properties of related compounds, such as α-bromopropiophenone, provides insights into the reductive behavior of 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone under similar conditions (Barba et al., 1985).
6. Polymer Science Applications
Studies on the oxidative coupling of related compounds, such as 2,6-dimethylphenol, have led to the development of new polymeric materials with applications in various fields (Fukuhara et al., 2004).
7. Computational and Molecular Studies
Computational studies on similar compounds have provided insights into the molecular structure, spectroscopy, and potential applications in areas like antitumor agents (Karakurt et al., 2016).
8. Biological Applications
Research has identified compounds like 2,5-dimethyl 1,4-benzoquinone, related to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone, in defensive secretions of certain species, indicating potential biological applications (Eisner et al., 1977).
9. Allosteric Modifiers in Hemoglobin
Studies on allosteric modifiers, including those related to 3-(2,5-Dimethylphenyl)-2'-methylpropiophenone, have revealed potential applications in clinical and biological areas such as oxygen transport and ischemia (Randad et al., 1991).
Direcciones Futuras
Propiedades
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-8-9-14(2)16(12-13)10-11-18(19)17-7-5-4-6-15(17)3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQZTCNUMLJQEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644717 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-2'-methylpropiophenone | |
CAS RN |
898794-74-6 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-(2-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

